4-(4-Methoxy-2,3-dimethylbenzenesulfonyl)-2,6-dimethylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methoxy-2,3-dimethylbenzenesulfonyl)-2,6-dimethylmorpholine is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a morpholine ring substituted with a methoxy-dimethylbenzenesulfonyl group, which imparts distinct chemical and physical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxy-2,3-dimethylbenzenesulfonyl)-2,6-dimethylmorpholine typically involves the reaction of 4-methoxy-2,3-dimethylbenzenesulfonyl chloride with 2,6-dimethylmorpholine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxy-2,3-dimethylbenzenesulfonyl)-2,6-dimethylmorpholine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield methoxy-substituted benzoic acids, while reduction may produce methoxy-substituted sulfides .
Scientific Research Applications
4-(4-Methoxy-2,3-dimethylbenzenesulfonyl)-2,6-dimethylmorpholine has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Methoxy-2,3-dimethylbenzenesulfonyl)-2,6-dimethylmorpholine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxy and dimethyl groups may also contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2,3-dimethylbenzenesulfonyl chloride: A precursor in the synthesis of the target compound.
4-Benzyl-1-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperidine: Another compound with a similar sulfonyl group but different core structure.
Uniqueness
4-(4-Methoxy-2,3-dimethylbenzenesulfonyl)-2,6-dimethylmorpholine is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. Its morpholine ring and sulfonyl group make it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-(4-methoxy-2,3-dimethylphenyl)sulfonyl-2,6-dimethylmorpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4S/c1-10-8-16(9-11(2)20-10)21(17,18)15-7-6-14(19-5)12(3)13(15)4/h6-7,10-11H,8-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DROKIYIEIHVQEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=C(C(=C(C=C2)OC)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.